

Thermodynamic Properties of 3,5-Di-tert-butylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Di-tert-butylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **3,5-Di-tert-butylbenzaldehyde**. Due to a scarcity of direct experimental data for this specific compound, this document focuses on established methodologies for determining such properties, including experimental protocols and computational approaches. It is designed to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to apply these techniques to **3,5-Di-tert-butylbenzaldehyde** and related molecules.

Introduction

3,5-Di-tert-butylbenzaldehyde is a sterically hindered aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, predicting reaction spontaneity, and ensuring the stability of manufacturing processes. This guide outlines the key thermodynamic parameters of interest and details the experimental and computational workflows for their determination.

Physicochemical Properties

While extensive experimental thermodynamic data for **3,5-Di-tert-butylbenzaldehyde** is not readily available in the public domain, some fundamental physicochemical properties have been reported.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₂ O	
Molecular Weight	218.33 g/mol	
Melting Point	85-89 °C	[1][2]
Appearance	White to yellow powder or chunks	

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like **3,5-Di-tert-butylbenzaldehyde**.

Enthalpy of Combustion and Formation via Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of combustion (ΔH°_c), from which the standard enthalpy of formation (ΔH°_f) can be calculated.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample (typically 1-1.5 g) of **3,5-Di-tert-butylbenzaldehyde** is pressed into a pellet.
- **Calorimeter Setup:** The pellet is placed in a crucible within a high-pressure vessel (bomb) of a bomb calorimeter. The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

- **Temperature Measurement:** The temperature change of the surrounding water bath is meticulously recorded to determine the heat released by the combustion reaction.
- **Data Analysis:** The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy and Entropy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material, such as melting (fusion).

Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed sample (5-15 mg) of **3,5-Di-tert-butylbenzaldehyde** is hermetically sealed in an aluminum pan.^[3] An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is typically purged with an inert gas, such as nitrogen, to prevent oxidation.^[3]
- **Temperature Program:** The sample is subjected to a controlled temperature program, which includes heating and cooling cycles to erase the sample's thermal history, followed by a final heating ramp at a constant rate (e.g., 10 °C/min).^[3]
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** The melting point is determined as the onset temperature of the melting peak on the DSC thermogram. The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area under the melting peak. The entropy of fusion (ΔS_{fus}) is then calculated using the equation: $\Delta S_{\text{fus}} = \Delta H_{\text{fus}} / T_m$, where T_m is the melting temperature in Kelvin.

Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.

Experimental Protocol:

- **Sample Preparation:** A small amount of crystalline **3,5-Di-tert-butylbenzaldehyde** is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **High Vacuum:** The Knudsen cell is placed in a high-vacuum chamber.
- **Mass Loss Measurement:** The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance.[\[4\]](#)[\[6\]](#)
- **Vapor Pressure Calculation:** The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: $P = (dm/dt) * (2\pi RT/M)^{1/2} / A$, where dm/dt is the rate of mass loss, R is the ideal gas constant, M is the molar mass, and A is the area of the orifice.[\[6\]](#)
- **Enthalpy of Sublimation Calculation:** The enthalpy of sublimation (ΔH_{sub}) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level quantum-chemical methods, such as the Gaussian-4 (G4) theory, can provide accurate predictions.

Gaussian-4 (G4) Theory

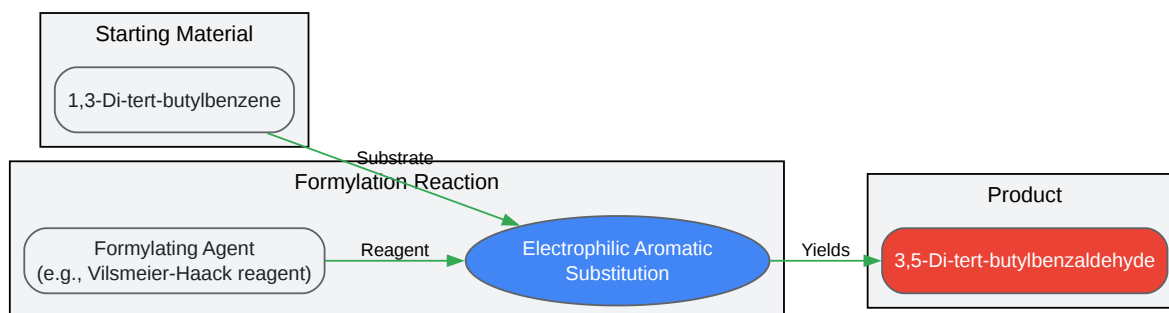
G4 theory is a composite quantum-chemical method that aims for high accuracy by combining the results of several calculations at different levels of theory and with different basis sets.[\[7\]](#)[\[8\]](#)[\[9\]](#) It involves a series of steps to approximate the exact energy of a molecule, from which thermodynamic properties can be derived.

Computational Workflow:

- **Geometry Optimization:** The molecular geometry of **3,5-Di-tert-butylbenzaldehyde** is optimized using a lower-level, computationally less expensive method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[\[8\]](#)[\[9\]](#)
- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.[\[7\]](#)
- **Energy Extrapolation:** The results of these calculations are combined and extrapolated to estimate the complete basis set limit for the energy.
- **Empirical Corrections:** Small empirical corrections are added to account for remaining deficiencies in the theoretical treatment.
- **Thermodynamic Property Calculation:** From the final calculated energy, the standard enthalpy of formation, entropy, and Gibbs free energy can be determined using statistical mechanics principles.[\[10\]](#)

Synthesis Pathway of 3,5-Di-tert-butylbenzaldehyde

The synthesis of **3,5-Di-tert-butylbenzaldehyde** can be achieved through various methods. One common route involves the formylation of 1,3-di-tert-butylbenzene. The diagram below illustrates a general workflow for its synthesis.



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Caption: General synthesis workflow for **3,5-Di-tert-butylbenzaldehyde**.

Conclusion

While direct experimental data on the thermodynamic properties of **3,5-Di-tert-butylbenzaldehyde** is limited, this guide provides the necessary theoretical framework and practical protocols for their determination. By employing the described experimental techniques of combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, researchers can obtain accurate thermodynamic data. Furthermore, computational methods like G4 theory offer a reliable means of estimating these properties. The information presented herein is intended to empower researchers and professionals to better understand and utilize **3,5-Di-tert-butylbenzaldehyde** in their respective fields.

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